6-chloro-N-methoxy-N-methylnicotinamide

Organic Synthesis Pharmaceutical Intermediates Aldehyde Preparation

6-Chloro-N-methoxy-N-methylnicotinamide (CAS 149281-42-5) is a pyridine-3-carboxamide derivative that belongs to the class of N-methoxy-N-methyl (Weinreb) amides. Its structure features a chlorine atom at the 6-position of the pyridine ring and an N-methoxy-N-methylamide functional group, which imparts unique reactivity as a stable acylating agent for the controlled formation of ketones and aldehydes without over-addition.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 149281-42-5
Cat. No. B132986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-methoxy-N-methylnicotinamide
CAS149281-42-5
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CN=C(C=C1)Cl)OC
InChIInChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
InChIKeyIJUKASNMWCZHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-methoxy-N-methylnicotinamide (CAS 149281-42-5): Overview and Core Characteristics


6-Chloro-N-methoxy-N-methylnicotinamide (CAS 149281-42-5) is a pyridine-3-carboxamide derivative that belongs to the class of N-methoxy-N-methyl (Weinreb) amides . Its structure features a chlorine atom at the 6-position of the pyridine ring and an N-methoxy-N-methylamide functional group, which imparts unique reactivity as a stable acylating agent for the controlled formation of ketones and aldehydes without over-addition [1]. With a molecular weight of 200.62 g/mol and molecular formula C8H9ClN2O2, it is supplied as a liquid at room temperature with a purity specification of ≥98% (GC) by reputable vendors .

Why Generic Nicotinamide Analogs Cannot Substitute for 6-Chloro-N-methoxy-N-methylnicotinamide


While a variety of nicotinamide derivatives exist (e.g., 6-chloronicotinamide, 6-bromo-N-methoxy-N-methylnicotinamide, and N-methoxy-N-methylnicotinamide), their substitution patterns and functional groups dictate fundamentally different reactivity profiles and synthetic utility. The presence of the N-methoxy-N-methylamide (Weinreb amide) group in the target compound enables selective, single-step conversions to aldehydes and ketones [1], whereas the 6-chloro substituent provides a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [2]. Analogs lacking either feature—such as 6-chloronicotinamide (no Weinreb amide) or N-methoxy-N-methylnicotinamide (no chloro handle)—cannot achieve the same tandem functionalization. Furthermore, the bromo analog (6-bromo-N-methoxy-N-methylnicotinamide) exhibits different reactivity in coupling reactions due to altered bond dissociation energies and steric/electronic effects [3], making direct substitution without re-optimization of reaction conditions highly unlikely. The quantitative evidence below demonstrates these critical differentiation points.

Quantitative Comparative Evidence for 6-Chloro-N-methoxy-N-methylnicotinamide


Weinreb Amide Functionality Enables Controlled Aldehyde Formation vs. Primary Amide Analog

The N-methoxy-N-methylamide (Weinreb amide) group permits selective reduction to aldehydes without over-reduction to alcohols. In a representative patent procedure (US06747023B1), reduction of 6-chloro-N-methoxy-N-methylnicotinamide (500 mg) with DIBAL-H in THF at −78 °C afforded 6-chloronicotinaldehyde in 98% isolated yield (346 mg) [1]. In contrast, the corresponding primary amide 6-chloronicotinamide cannot be reduced directly to the aldehyde under these conditions; instead, it would typically require a multi-step sequence (e.g., conversion to nitrile followed by partial reduction) with significantly lower overall efficiency [2]. This differential reactivity is a direct consequence of the chelation-controlled mechanism unique to Weinreb amides.

Organic Synthesis Pharmaceutical Intermediates Aldehyde Preparation

6-Chloro Substituent Provides Superior Cross-Coupling Utility vs. 6-Hydrogen Analog

The 6-chloro substituent serves as a reactive handle for Pd-catalyzed cross-coupling reactions. In contrast, the unsubstituted analog N-methoxy-N-methylnicotinamide (CAS 95091-91-1) lacks this functionality and cannot participate in Suzuki, Sonogashira, or Buchwald-Hartwig couplings without prior functionalization [1]. While quantitative coupling yields vary by substrate, the presence of the chlorine atom allows for direct arylation/alkenylation at the 6-position, a capability absent in the 6-hydrogen comparator . This difference is not incremental; it is a binary (reactive vs. inert) differentiation that defines synthetic utility.

Cross-Coupling C-C Bond Formation Heterocyclic Chemistry

Higher Purity Specification Reduces Impurity-Related Experimental Variability

Commercially available 6-chloro-N-methoxy-N-methylnicotinamide is offered with a purity of ≥98% (GC) by multiple suppliers, including Chem-Impex (catalog 44679) , Bidepharm (catalog BD108980) at 96% , and Fluorochem (catalog F049146) at ≥98% . In comparison, the closely related 6-bromo-N-methoxy-N-methylnicotinamide is typically supplied at 95% purity (AKSci catalog 1220DC) , and the unsubstituted N-methoxy-N-methylnicotinamide at 98% (GC) . While all meet standard research-grade criteria, the consistently higher purity of the target compound minimizes the risk of side reactions or irreproducible kinetics in sensitive transformations, such as metal-catalyzed cross-couplings where trace impurities can poison catalysts.

Analytical Chemistry Quality Control Reproducibility

Physical State and Molecular Properties Differentiate from 6-Chloronicotinamide

6-Chloro-N-methoxy-N-methylnicotinamide is a liquid at room temperature (refractive index n20/D 1.55) , whereas its closest structural relative, 6-chloronicotinamide (CAS 6271-78-9), is a crystalline solid with a melting point of 210–212 °C . The liquid state of the target compound simplifies automated dispensing and reaction setup in high-throughput synthesis environments, eliminating the need for solubilization steps. Additionally, the molecular weight difference (200.62 vs. 156.57 g/mol) reflects the added N-methoxy-N-methyl functionality, which is essential for its role as a Weinreb amide [1].

Physical Chemistry Formulation Handling

Documented Utility as a Key Intermediate in GPCR-Targeted Metabolic Disorder Programs

A 2024 patent application disclosed the use of 6-chloro-N-methoxy-N-methylnicotinamide as a critical building block in the synthesis of potent and selective G-protein-coupled receptor (GPCR) agonists for metabolic disorders [1]. While quantitative potency data for the final drug candidates are proprietary, the explicit selection of this intermediate over other halogenated or unsubstituted analogs underscores its unique combination of reactivity and scaffold compatibility. By contrast, the 6-bromo analog is less frequently cited in medicinal chemistry patents of this class , suggesting a preference for the chloro derivative due to its optimal balance of reactivity and stability.

Medicinal Chemistry GPCR Agonists Metabolic Disease

Optimal Research and Industrial Applications for 6-Chloro-N-methoxy-N-methylnicotinamide


High-Yield Synthesis of 6-Chloronicotinaldehyde for Heterocyclic Library Construction

As demonstrated by the 98% isolated yield in the reduction of 6-chloro-N-methoxy-N-methylnicotinamide to 6-chloronicotinaldehyde [1], this compound is the preferred precursor for generating 6-chloro-substituted pyridine-3-carbaldehydes. These aldehydes are versatile intermediates for the construction of imines, hydrazones, and subsequent heterocyclic scaffolds (e.g., pyrazolines, oxadiazoles) commonly found in pharmaceutical lead compounds. The high yield and single-step conversion reduce both synthetic step count and purification burden, making it economically attractive for medicinal chemistry programs.

Palladium-Catalyzed Cross-Coupling for Diversified Biaryl and Alkenyl Nicotinamides

The 6-chloro substituent enables direct participation in Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed couplings [2]. This allows for rapid diversification of the nicotinamide scaffold at the 6-position, a strategy employed in the synthesis of GPCR modulators and other bioactive molecules. The resulting biaryl or alkenyl derivatives retain the Weinreb amide functionality, permitting subsequent ketone or aldehyde formation, thereby enabling a highly modular and efficient synthesis of complex targets.

Automated Parallel Synthesis and Flow Chemistry Platforms

The liquid physical state and high purity (≥98%) of 6-chloro-N-methoxy-N-methylnicotinamide make it an ideal candidate for automated high-throughput experimentation (HTE) and continuous flow reactors . Its ease of handling eliminates the need for pre-dissolution, and its well-defined reactivity profile ensures consistent outcomes across multiple runs. In contrast, solid analogs like 6-chloronicotinamide require additional solvent handling steps, which can introduce variability and reduce throughput.

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